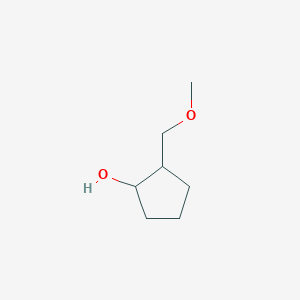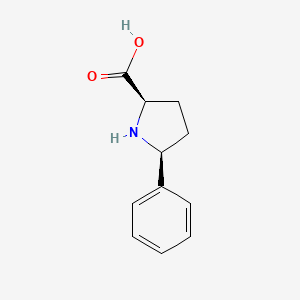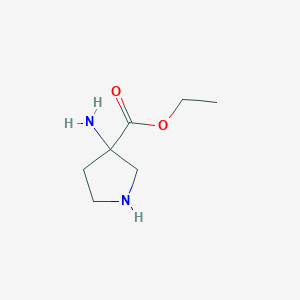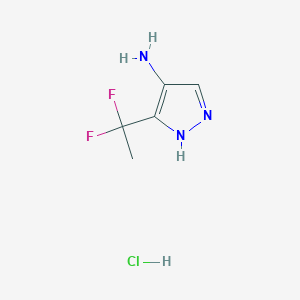
3-(1,1-difluoroethyl)-1H-pyrazol-4-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-difluoroethyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a difluoroethyl group and an amine group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-difluoroethyl)-1H-pyrazol-4-amine hydrochloride typically involves the introduction of the difluoroethyl group onto a pyrazole ring. One common method includes the reaction of 1H-pyrazol-4-amine with 1,1-difluoroethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase efficiency and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and advanced purification techniques ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,1-difluoroethyl)-1H-pyrazol-4-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of difluoroethyl-pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
3-(1,1-difluoroethyl)-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1,1-difluoroethyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways. This makes it a valuable tool for studying enzyme mechanisms and receptor-ligand interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,1-difluoroethyl)aniline hydrochloride
- 3-(1,1-difluoroethyl)pyrrolidine hydrochloride
Uniqueness
Compared to similar compounds, 3-(1,1-difluoroethyl)-1H-pyrazol-4-amine hydrochloride offers unique advantages due to its pyrazole ring structure, which provides additional sites for functionalization and interaction with biological targets. This makes it particularly valuable in medicinal chemistry and drug discovery.
Propriétés
Formule moléculaire |
C5H8ClF2N3 |
|---|---|
Poids moléculaire |
183.59 g/mol |
Nom IUPAC |
5-(1,1-difluoroethyl)-1H-pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C5H7F2N3.ClH/c1-5(6,7)4-3(8)2-9-10-4;/h2H,8H2,1H3,(H,9,10);1H |
Clé InChI |
MJHOCLOEUNMKFW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=NN1)N)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


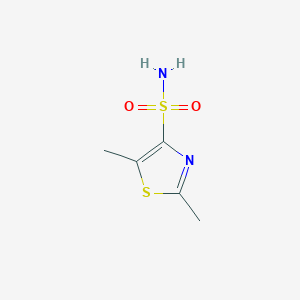
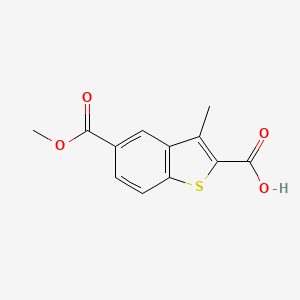
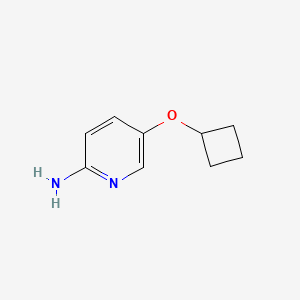
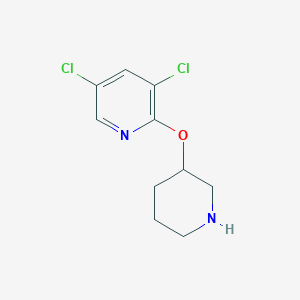
amino}acetic acid hydrochloride](/img/structure/B13520029.png)
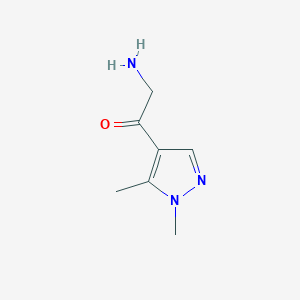
![Tert-butyl 3-{1-azabicyclo[1.1.0]butan-3-yl}-3-hydroxyazetidine-1-carboxylate](/img/structure/B13520034.png)

![Ethyl n-[2-(diethylamino)ethyl]glycinate](/img/structure/B13520060.png)
